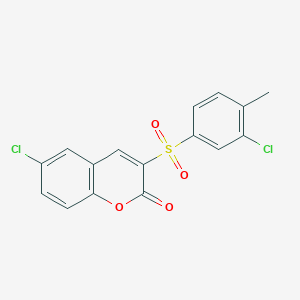![molecular formula C22H21ClN2O4 B6515498 ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950276-21-8](/img/structure/B6515498.png)
ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as disinfectants, and as antiseptics in the treatment of skin diseases .
Wissenschaftliche Forschungsanwendungen
E6C4EPCMQ2C has a variety of potential scientific research applications. It has been used in the study of the action of quinoline derivatives on the activity of enzymes and proteins, as well as in the study of the mechanism of action of quinoline derivatives. It has also been used in the study of the synthesis of quinoline derivatives and their interactions with other compounds. Additionally, it has been used in the study of the metabolism of quinoline derivatives and their effects on the body.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, depending on their specific targets and mode of action .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using E6C4EPCMQ2C in lab experiments include its high yield, its low cost, and its ability to interact with proteins and enzymes in the body. The limitations of using E6C4EPCMQ2C in lab experiments include its lack of fully understood mechanism of action, its potential to interact with other compounds, and its potential to produce undesired effects.
Zukünftige Richtungen
The potential future directions for E6C4EPCMQ2C include further research into its mechanism of action, its biochemical and physiological effects, and its potential to interact with other compounds. Additionally, further research into its potential applications in the scientific research field is needed. Finally, further research into its potential to produce undesired effects is needed in order to ensure its safe use in lab experiments.
Synthesemethoden
E6C4EPCMQ2C can be synthesized using a variety of methods. One method involves the reaction of 4-ethylphenyl carbamoyl chloride with 6-chloro-2-methoxyquinoline in the presence of triethylamine and dichloromethane. This reaction produces the desired product in a yield of up to 80%. Another method involves the reaction of 6-chloro-2-methoxyquinoline with ethyl 4-chloro-3-oxobutanoate in the presence of triethylamine and dichloromethane. This reaction produces the desired product in a yield of up to 95%.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-4-[2-(4-ethylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-3-14-5-8-16(9-6-14)24-21(26)13-29-20-12-19(22(27)28-4-2)25-18-10-7-15(23)11-17(18)20/h5-12H,3-4,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTNGTJQNIEIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)


![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)







![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)
![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)